

## Piperazine-2-carboxylic acid IUPAC name and structure

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Compound of Interest

Compound Name: Piperazine-2-carboxylic acid

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An In-depth Technical Guide to Piperazine-2-carboxylic Acid

This guide provides a comprehensive overview of **piperazine-2-carboxylic acid**, a pivotal heterocyclic compound in research and development. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and significant applications, presenting data with scientific rigor and clarity.

### **Core Identity: IUPAC Name and Structure**

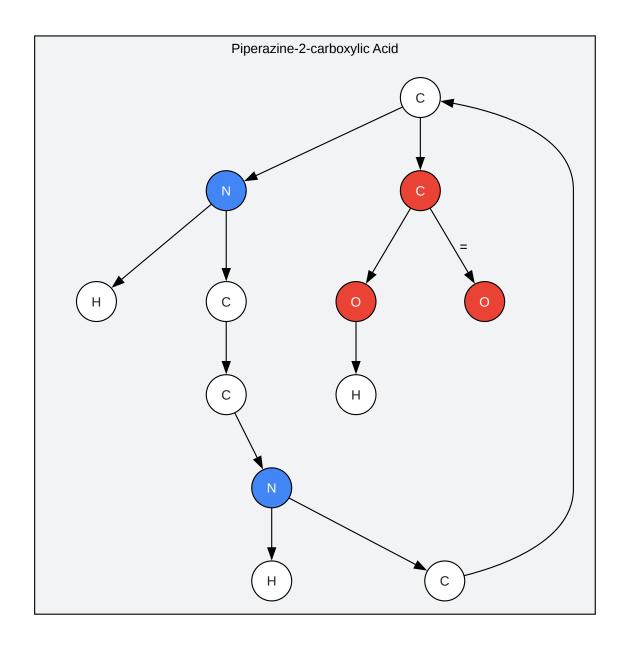
**Piperazine-2-carboxylic acid** is a saturated heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carboxylic acid group substituted at the second carbon atom.

IUPAC Name: piperazine-2-carboxylic acid[1]

Synonyms: (+/-)-**Piperazine-2-carboxylic acid** dihydrochloride (for the salt form)[2]

Chemical Structure: The fundamental structure consists of a piperazine ring with a carboxyl group, which is the basis for its utility as a chemical scaffold.





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Caption: Logical structure of Piperazine-2-carboxylic acid.

## **Physicochemical and Spectroscopic Data**



The intrinsic properties of **piperazine-2-carboxylic acid** are crucial for its handling, reaction setup, and analytical characterization. Key data is summarized below.

**Physicochemical Properties** 

Property	Value	Source(s)
CAS Number	2762-32-5	[1][3][4]
Molecular Formula	C5H10N2O2	[1][3][5]
Molecular Weight	130.15 g/mol	[1][3]
Appearance	Brown or white/yellow crystalline powder	[5][6]
Melting Point	>300 °C / 265 °C (decomposes)	[5][7]

### **Spectroscopic Data**

Spectroscopic analysis confirms the molecular structure of **piperazine-2-carboxylic acid** and its derivatives.



Technique	Data Highlights	Source(s)
<sup>1</sup> H NMR	(For (S)-enantiomer dihydrochloride, 400 MHz, D <sub>2</sub> O): $\delta$ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H) ppm.	[8]
<sup>13</sup> C NMR	(For (S)-enantiomer dihydrochloride, 75 MHz, D <sub>2</sub> O): $\delta$ = 42.21, 43.21, 44.43, 56.03, 169.88 ppm.	[8]
Infrared (IR)	(For (S)-enantiomer dihydrochloride, KBr): 3700- 2000, 1760, 1220 cm <sup>-1</sup> . FT-IR and ATR-IR spectra are available.	[1][8]
Raman	FT-Raman spectra have been recorded.	[1]
Mass Spec.	(For (S)-enantiomer dihydrochloride): m/e 131 (M+).	[8]

## **Experimental Protocols: Synthesis of Piperazine-2-carboxylic Acid**

The synthesis of **piperazine-2-carboxylic acid** and its derivatives is well-documented. Below are detailed protocols for racemic and optically active forms.

## Synthesis of Racemic 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester

This protocol outlines a method for synthesizing a protected precursor to **piperazine-2-carboxylic acid**.[9]



#### Materials:

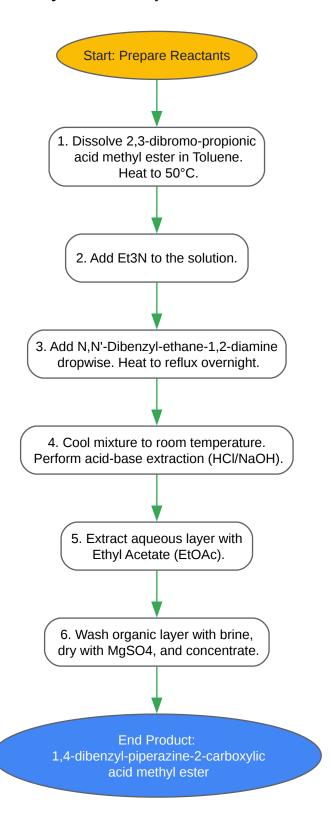
- 2,3-dibromo-propionic acid methyl ester
- N,N'-Dibenzyl-ethane-1,2-diamine
- Toluene
- Triethylamine (Et₃N)
- 2N HCl
- 4N NaOH
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Preheat a solution of 2,3-dibromo-propionic acid methyl ester in 40 ml of toluene to 50°C.
- Add 5.80 ml (41.6 mmol) of Et₃N to the solution.
- Add 4.90 ml (20.8 mmol) of N,N'-Dibenzyl-ethane-1,2-diamine dropwise to the mixture. A
  white slurry will form.
- Heat the slurry to reflux until a clear solution is obtained and continue stirring at reflux overnight.
- After cooling to room temperature, extract the reaction mixture with approximately 500 ml of 2N HCI.
- · Neutralize the extract with 4N NaOH.
- Extract the aqueous layer three times with EtOAc.



• Wash the combined organic layers with brine, dry over MgSO<sub>4</sub>, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as a colorless oil.



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Caption: Workflow for the synthesis of a protected piperazine derivative.

## Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride

This protocol details the synthesis of an enantiomerically pure form, starting with Boc protection of the racemic mixture.[8]

#### Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

- Suspend 11.6 g (57.4 mmol) of piperazine-2-carboxylic hydrochloride in 140 ml of methanol.
- Add a solution of 6.4 g (114.8 mmol) of potassium hydroxide in 20 ml of methanol. Stir the mixture at room temperature for 1 hour.
- Remove methanol under reduced pressure. Dissolve the residue in a solvent of 20 ml water and 60 ml 1,4-dioxane to obtain the free piperazine-2-carboxylic acid solution.
- Add a solution of 12.6 g of di-tert-butyl dicarbonate in 20 ml of 1,4-dioxane-water (3:1 v/v).
- Stir the reaction mixture at room temperature overnight. Filter the resulting insoluble white solid.
- The resulting mono-Boc protected compound can then be taken forward for chiral resolution and subsequent deprotection steps.

#### Step 2: Deprotection to obtain the final product

- The resolved (S)-enantiomer of the protected intermediate (e.g., (S)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate) is dissolved in 4N HCl.
- The solution is stirred overnight to ensure complete removal of the Boc group.
- Hydrogen chloride gas is bubbled into the solution to precipitate the dihydrochloride salt.
- The pure product, (S)-piperazine-2-carboxylic acid dihydrochloride, is obtained after filtration.



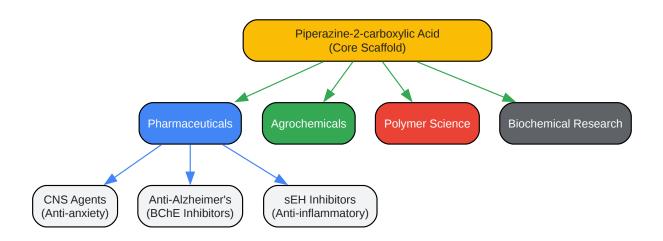
# Applications in Drug Discovery and Chemical Synthesis

**Piperazine-2-carboxylic acid** is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules.[10] Its rigid, yet modifiable, structure allows for the precise spatial orientation of functional groups, which is critical for receptor binding.

#### **Key Application Areas:**

- Pharmaceutical Development: It is a fundamental building block for synthesizing a wide range of pharmaceuticals.[5] This includes drugs targeting the central nervous system, such as anti-anxiety and antidepressant medications, as well as anti-inflammatory and analgesic agents.[5][11]
- Anti-Alzheimer's Agents: Recent research has focused on 1,4-disubstituted piperazine-2-carboxylic acid derivatives as multi-target-directed ligands to combat Alzheimer's disease.
   [12] Specifically, derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE), an important enzyme target in AD therapy.
- Enzyme Inhibitors: Piperazine-2-carboxamide derivatives have been synthesized and evaluated as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[13]
- Agrochemicals: The compound is used in the formulation of effective herbicides and pesticides, contributing to improved crop yields.[5]
- Polymer Science: It is incorporated into polymer chains to produce specialty plastics and coatings with enhanced chemical resistance and durability.[5]





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Caption: Key application areas derived from the core structure.

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